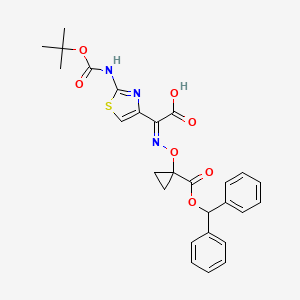
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C12H26N2 It is a diamine compound known for its unique structure and properties
Preparation Methods
The synthesis of 1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazol-3-amine with 5-methylhexan-2-yl chloride under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It may act as an inhibitor or activator of specific enzymes, making it useful in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have properties that make it useful in the development of new drugs for various diseases.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of 1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine can be compared to other similar compounds such as:
1-Methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine: This compound has a similar structure but differs in the ring system, which can lead to different reactivity and applications.
1-Methyl-N-(5-methylhexan-2-yl)piperidin-4-amine: Another similar compound with a different ring system, which may result in unique properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-methyl-N-(5-methylhexan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-6-10(3)12-11-7-8-14(4)13-11/h7-10H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
IQKJUNQZFOSOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC1=NN(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)




![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)


![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)


![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)
